N-(2-chlorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-[(2-Chlorophenyl)methyl]-13-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methyl]-13-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 2-chlorobenzyl chloride with 13-dimethyl-1H-pyrazole-4-sulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chlorophenyl)methyl]-13-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-[(2-Chlorophenyl)methyl]-13-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)methyl]-13-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with antimicrobial properties.
Sulfamethoxazole: A widely used antibiotic in combination with trimethoprim.
Sulfadiazine: Used in the treatment of bacterial infections.
Uniqueness
N-[(2-Chlorophenyl)methyl]-13-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific structural features, such as the presence of the 2-chlorophenyl group and the pyrazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H14ClN3O2S |
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Molecular Weight |
299.78 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1,3-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H14ClN3O2S/c1-9-12(8-16(2)15-9)19(17,18)14-7-10-5-3-4-6-11(10)13/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
JLXTXFXMLAFIQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCC2=CC=CC=C2Cl)C |
solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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